Scientific Field: Biochemistry
Application Summary: Scopoletin has been studied for its potential as an antioxidant.
Methods of Application: In an in vivo study, hypertensive rats were orally administered with 10 mg/kg scopoletin.
Scientific Field: Microbiology
Application Summary: Scopoletin has been indicated to have antimicrobial properties.
Scientific Field: Oncology
Application Summary: Scopoletin has been explored for its anticancer properties
Methods of Application: In one study, scopoletin showed anti-tumorigenic and anti-angiogenic activity in a nude mouse xenograft model.
Scientific Field: Immunology
Application Summary: Scopoletin has been studied for its potential anti-inflammatory effects.
Scientific Field: Neuroscience
Application Summary: Scopoletin has been indicated to have neuroprotective properties.
Scientific Field: Hepatology
Application Summary: Scopoletin has been studied for its potential hepatoprotective effects.
Scientific Field: Endocrinology
Application Summary: Scopoletin has been studied for its potential anti-diabetic effects
Scientific Field: Cardiology
Application Summary: Scopoletin has been indicated to have anti-hypertensive properties
Scientific Field: Rheumatology
Application Summary: Scopoletin has been studied for its potential anti-hyperuricemic effects.
Scientific Field: Pharmacology
Application Summary: Scopoletin has been indicated to have analgesic properties
Application Summary: Scopoletin has been studied for its potential anti-thyroid effects
Application Summary: Scopoletin has been indicated to have endocrinal activities
Application Summary: Scopoletin has been studied for its potential anti-tubercular effects.
Application Summary: Scopoletin has been indicated to have immunomodulatory properties.
Application Summary: Scopoletin has been studied for its potential as an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase.
Application Summary: Scopoletin has been indicated to have anti-hyperglycaemic properties.
Scopoletin, chemically known as 7-hydroxy-6-methoxy coumarin, is a naturally occurring compound classified within the coumarin family. It is characterized by its unique structure, which consists of a 1,2-benzopyrone core modified by hydroxyl and methoxy groups on the benzene ring. This compound is predominantly found in various plants, including those from the genus Scopolia, as well as in Artemisia, Cynodon, and Malva species . Scopoletin exhibits notable fluorescent properties when dissolved in dimethyl sulfoxide or water, making it useful in various analytical applications .
Research suggests Scopoletin possesses various biological activities. Studies have shown it may act as an:
Scopoletin exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology:
Several methods have been developed for the synthesis of scopoletin, including:
Scopoletin finds applications across multiple fields:
Research indicates that scopoletin interacts with various biological targets:
Several compounds share structural similarities with scopoletin, each possessing unique properties:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Scoparone | Coumarin | Lacks hydroxyl group at position 7 |
| Fraxetin | Coumarin | Contains additional hydroxyl groups |
| Umbelliferone | Coumarin | Exhibits different biological activities |
| Coumarin | Parent Compound | Basic structure without additional modifications |
Scopoletin's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds. Its specific interactions with cellular mechanisms further differentiate it within the coumarin family .
The ultraviolet-visible absorption spectroscopy of scopoletin reveals characteristic spectral features that serve as distinctive identification markers. The maximum absorption wavelength occurs consistently at 344 nanometers when measured in methanolic solution [3]. This primary absorption band represents the π→π* electronic transition characteristic of the conjugated coumarin chromophore system.
Solvent effects significantly influence the absorption characteristics of scopoletin. Under alkaline conditions using methanol with sodium hydroxide, the absorption spectrum undergoes a bathochromic shift, displaying peaks at 210 and 390 nanometers [4]. This red-shift indicates deprotonation of the phenolic hydroxyl group, resulting in enhanced conjugation and altered electronic properties.
The correlation coefficient for scopoletin quantitative analysis using ultraviolet-visible spectrophotometry demonstrates excellent linearity at 0.9995 over the concentration range of 5-50 micrograms per milliliter [3]. The limit of detection and limit of quantification were determined as 2.238 and 7.463 micrograms per milliliter, respectively, establishing the method's analytical sensitivity.
| Solvent Condition | λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Methanol | 344 | π→π* primary | [3] |
| Methanol | 227, 297, 339 | Multiple transitions | [4] |
| Methanol + NaOH | 210, 390 | Deprotonated form | [4] |
| Plant extract | 346 | In vivo identification | [6] |
Fourier-transform infrared spectroscopy provides comprehensive vibrational fingerprint information for scopoletin structural characterization. The hydroxyl stretching vibration appears as a broad absorption band at 3435 wavenumbers (cm⁻¹), indicating the presence of hydrogen-bonded phenolic hydroxyl groups [7]. This characteristic broad peak results from intermolecular hydrogen bonding interactions between scopoletin molecules.
The carbonyl stretching vibration of the lactone ring manifests as a strong absorption at 1654 wavenumbers, confirming the presence of the α,β-unsaturated lactone functionality essential to the coumarin structure [7]. This vibration represents the characteristic C=O stretching mode of the benzopyranone ring system.
Carbon-hydrogen stretching vibrations appear at 2917 wavenumbers, corresponding to both aromatic and aliphatic C-H bonds present in the methoxy and aromatic ring systems [7]. The aromatic carbon-carbon stretching vibrations occur at 1535 wavenumbers, indicating the conjugated benzene ring structure.
Carbon-hydrogen bending vibrations are observed at 1462 wavenumbers, while ester group vibrations characteristic of the methoxy substituent appear at 1241 and 1165 wavenumbers [7]. These latter absorptions confirm the presence of the 6-methoxy group and provide structural confirmation of the substitution pattern.
| Frequency (cm⁻¹) | Vibrational Mode | Assignment | Intensity |
|---|---|---|---|
| 3435 | O-H stretching | Phenolic hydroxyl | Strong, broad |
| 2917 | C-H stretching | Aromatic/methoxy | Medium |
| 1654 | C=O stretching | Lactone carbonyl | Strong |
| 1535 | C=C stretching | Aromatic ring | Medium |
| 1462 | C-H bending | Aromatic/methyl | Medium |
| 1241, 1165 | C-O stretching | Methoxy group | Medium |
Nuclear magnetic resonance spectroscopy provides definitive structural elucidation through detailed analysis of hydrogen and carbon-13 chemical environments. The proton nuclear magnetic resonance spectrum in deuterated chloroform reveals characteristic signals for the coumarin ring system and substituents.
The pyrone ring protons appear as two distinctive doublets: H-4 at 7.75 parts per million and H-3 at 6.18 parts per million, both exhibiting coupling constants of 9.5 hertz [4]. This large coupling constant confirms the trans-diaxial relationship of these vinyl protons in the α,β-unsaturated lactone system.
Aromatic proton signals include H-8 at 7.09 parts per million and H-5 at 6.82 parts per million, both appearing as singlets due to the absence of adjacent protons [4]. The downfield chemical shift of H-8 reflects its position ortho to the electron-withdrawing lactone carbonyl group.
The methoxy group protons resonate as a singlet at 3.90 parts per million [4], consistent with the electron-shielding effect of the oxygen atom and the typical chemical shift range for aromatic methoxy groups.
Carbon-13 nuclear magnetic resonance analysis reveals the complete carbon framework. The lactone carbonyl carbon appears at 161.4 parts per million, representing the most downfield signal due to the electron-deficient carbonyl carbon [4]. The phenolic carbon C-7 resonates at 150.3 parts per million, while the methoxy-substituted carbon C-6 appears at 149.7 parts per million.
The vinyl carbon C-4 appears at 144.0 parts per million, reflecting its position in the α,β-unsaturated system [4]. The aromatic carbon C-5 resonates at 113.5 parts per million, while the methoxy carbon appears upfield at 56.4 parts per million, characteristic of aliphatic carbon attached to oxygen.
| Nucleus | δ (ppm) | Multiplicity | Assignment | Coupling (Hz) |
|---|---|---|---|---|
| ¹H | 7.75 | Doublet | H-4 | J = 9.5 |
| ¹H | 6.18 | Doublet | H-3 | J = 9.5 |
| ¹H | 7.09 | Singlet | H-8 | - |
| ¹H | 6.82 | Singlet | H-5 | - |
| ¹H | 3.90 | Singlet | 6-OCH₃ | - |
| ¹³C | 161.4 | - | C=O (lactone) | - |
| ¹³C | 150.3 | - | C-7 (phenolic) | - |
| ¹³C | 149.7 | - | C-6 (methoxy) | - |
| ¹³C | 56.4 | - | OCH₃ | - |
Mass spectrometric analysis provides crucial molecular weight confirmation and fragmentation pathway information for scopoletin identification. Under electron impact ionization conditions, scopoletin exhibits a molecular ion peak at mass-to-charge ratio 192.05 with 100 percent relative intensity [4], confirming the molecular formula C₁₀H₈O₄.
Primary fragmentation pathways include loss of methyl radical producing an ion at mass-to-charge ratio 177.05 with 53.5 percent relative intensity [4]. This fragmentation represents cleavage of the methoxy group, a characteristic pattern for methoxy-substituted aromatic compounds.
Carbon monoxide loss from the molecular ion generates a fragment at mass-to-charge ratio 164.10 with 19.44 percent relative intensity [4], indicating the labile nature of the lactone carbonyl group under high-energy conditions. Additional fragmentation through formic acid elimination produces an ion at mass-to-charge ratio 149.05 with 37.2 percent relative intensity.
Electrospray ionization mass spectrometry analysis reveals the protonated molecular ion at mass-to-charge ratio 193.2 [8] [9]. Under collision-induced dissociation conditions, the most abundant fragment ion appears at mass-to-charge ratio 132.9 [8] [9], corresponding to multiple reaction monitoring transitions used for quantitative analysis.
Gas chromatography-mass spectrometry analysis of the trimethylsilyl derivative shows characteristic fragmentation patterns with specific retention indices [10]. The derivatized compound exhibits a molecular weight of 264.35 Da and demonstrates retention index of 2067.01 on capillary column systems.
| m/z | Ion Identity | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| 192.05 | M⁺- | 100.0 | Molecular ion |
| 177.05 | [M-CH₃]⁺ | 53.5 | Methyl radical loss |
| 164.10 | [M-CO]⁺ | 19.44 | Carbon monoxide loss |
| 149.05 | [M-HCOOH]⁺ | 37.2 | Formic acid elimination |
| 193.2 | [M+H]⁺ | Variable | Protonated molecular ion |
| 132.9 | Fragment | Abundant | Collision-induced dissociation |
Irritant